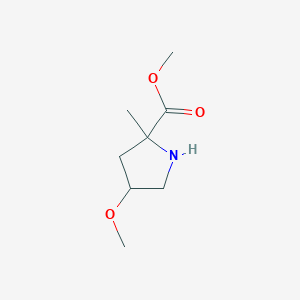![molecular formula C21H17FN2O2S B2709025 1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione CAS No. 899929-14-7](/img/structure/B2709025.png)
1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 . The presence of the pyrano[2,3-d]pyrimidine-2,4-dione scaffold was found to be important for interactions with the amino acids present in the NI site of the enzyme .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the molecular formula of a similar compound, 1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride, is CHClFNOS, with an average mass of 617.023 Da and a monoisotopic mass of 616.110718 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and often involve multiple steps. For example, the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involved several steps .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, a similar compound, 1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride, has a density of 1.24±0.1 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on similar compounds, such as 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, reveals detailed insights into their molecular structures and crystal formations. These molecules exhibit specific hydrogen bonding and pi-pi stacking interactions, which contribute to their distinct crystal structures. Such structural analyses are crucial for understanding the molecular basis of their interactions and reactivity (Jorge Trilleras et al., 2009).
Pharmacological Potential
The thieno[2,3-d]pyrimidine scaffold is a focus of pharmacological research due to its versatile biological activities. For instance, derivatives of thieno[2,3-d]pyrimidines have been identified as potent and orally active antagonists of specific receptors, highlighting their potential in treating reproductive diseases and cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. These compounds have shown significant efficacy in preclinical and clinical settings, indicating their potential for therapeutic applications (Kazuhiro Miwa et al., 2011).
Chemical Synthesis and Reactions
The chemical synthesis and reactions of thieno[2,3-d]pyrimidines have been extensively studied, showcasing a variety of methods to produce biologically active compounds. For example, research into the synthesis and reactions of polynuclear heterocycles, including azolothienopyrimidines, highlights the versatility of thieno[2,3-d]pyrimidine compounds in producing inhibitors of adenosine kinase, platelet aggregation, and anticancer activities. These synthetic pathways enable the development of compounds with significant biological activities (A. El-Gazzar et al., 2006).
Application in Material Science
Thieno[2,3-d]pyrimidines have also found applications in material science, particularly in the development of photophysical properties and pH-sensing applications. The synthesis of pyrimidine-phthalimide derivatives demonstrates the ability of these compounds to act as solid-state fluorescent emitters and colorimetric pH sensors. This application is particularly relevant in developing novel materials for sensing technologies and highlighting the broad applicability of thieno[2,3-d]pyrimidine derivatives beyond pharmaceuticals (Han Yan et al., 2017).
Mechanism of Action
Target of Action
The compound “1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione” is a thienopyrimidine derivative. Thienopyrimidines are known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
Thienopyrimidines often interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Thienopyrimidines can affect various biochemical pathways depending on their specific targets .
Result of Action
The effects would depend on the specific targets of the compound and the biochemical pathways it affects .
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN2O2S/c1-13-14(2)27-20-18(13)19(25)24(16-9-4-3-5-10-16)21(26)23(20)12-15-8-6-7-11-17(15)22/h3-11,18H,12H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILVEOZVEFVVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=[N+](C(=O)N(C(=O)C12)C3=CC=CC=C3)CC4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN2O2S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2708948.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylpyrazole-3-carboxylic acid](/img/structure/B2708950.png)
![Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2708952.png)
![3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2708954.png)
![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2708956.png)



![1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2708964.png)